molecular formula C28H40O3 B14515009 (2-Hydroxy-4-pentadecylphenyl)(4-hydroxyphenyl)methanone CAS No. 63220-42-8

(2-Hydroxy-4-pentadecylphenyl)(4-hydroxyphenyl)methanone

Katalognummer: B14515009
CAS-Nummer: 63220-42-8
Molekulargewicht: 424.6 g/mol
InChI-Schlüssel: IORQTKJDOQJVID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Hydroxy-4-pentadecylphenyl)(4-hydroxyphenyl)methanone is an organic compound with a complex structure that includes both hydroxy and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-4-pentadecylphenyl)(4-hydroxyphenyl)methanone typically involves the reaction of 2-hydroxy-4-pentadecylphenol with 4-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Hydroxy-4-pentadecylphenyl)(4-hydroxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2-Hydroxy-4-pentadecylphenyl)(4-hydroxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of (2-Hydroxy-4-pentadecylphenyl)(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl rings can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2-Hydroxyphenyl)(4-hydroxyphenyl)methanone
  • (2-Hydroxy-4-methoxyphenyl)(4-hydroxyphenyl)methanone
  • (2-Hydroxy-4-pentadecylphenyl)(4-methoxyphenyl)methanone

Uniqueness

(2-Hydroxy-4-pentadecylphenyl)(4-hydroxyphenyl)methanone is unique due to the presence of a long pentadecyl chain, which imparts distinct hydrophobic properties. This feature can influence its solubility, reactivity, and interactions with biological molecules, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

63220-42-8

Molekularformel

C28H40O3

Molekulargewicht

424.6 g/mol

IUPAC-Name

(2-hydroxy-4-pentadecylphenyl)-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C28H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23-16-21-26(27(30)22-23)28(31)24-17-19-25(29)20-18-24/h16-22,29-30H,2-15H2,1H3

InChI-Schlüssel

IORQTKJDOQJVID-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.